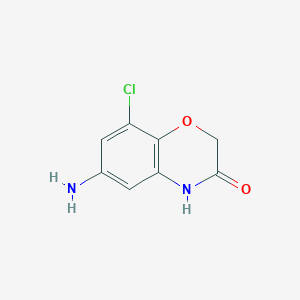

6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one

Vue d'ensemble

Description

6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might involve the reaction of 2-amino-4-chlorophenol with a suitable carbonyl compound under acidic or basic conditions to form the benzoxazinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

Reduction: Reduction reactions could lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions might occur at the chloro group, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include a range of substituted benzoxazinone derivatives.

Applications De Recherche Scientifique

6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one may have applications in various fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Amino-2h-1,4-benzoxazin-3(4h)-one: Lacks the chloro substituent.

8-Chloro-2h-1,4-benzoxazin-3(4h)-one: Lacks the amino substituent.

6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-thione: Contains a sulfur atom instead of oxygen.

Uniqueness

The presence of both amino and chloro substituents in 6-Amino-8-chloro-2h-1,4-benzoxazin-3(4h)-one may confer unique chemical reactivity and biological activity compared to its analogs.

Activité Biologique

6-Amino-8-chloro-2H-1,4-benzoxazin-3(4H)-one (CAS Number: 813425-06-8) is a compound belonging to the class of benzoxazinones, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The compound features a benzoxazine ring system that contributes to its biological activities. The presence of the amino and chloro substituents plays a crucial role in modulating its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been reported in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Anticonvulsant Activity

Research has indicated that derivatives of benzoxazinones exhibit anticonvulsant properties. For instance, studies have shown that certain benzoxazinone derivatives can be effective in reducing seizure activity in animal models. The efficacy is often evaluated using the maximal electroshock test (MES), where compounds are assessed for their protective index against induced seizures .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzoxazinones, including this compound. The compound has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several related compounds have been documented, indicating potent antibacterial effects .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 6-Amino-8-chloro-2H-benzoxazin | 0.025 | Staphylococcus aureus |

| 6-Amino-8-chloro-2H-benzoxazin | 0.0195 | Escherichia coli |

Antifungal Activity

In addition to antibacterial effects, benzoxazinone derivatives have shown antifungal activity. Compounds similar to 6-Amino-8-chloro-2H-benzoxazin have been tested against fungal pathogens such as Candida albicans and Fusarium oxysporum, exhibiting varying degrees of effectiveness .

The exact mechanism by which 6-Amino-8-chloro-2H-benzoxazin-3(4H)-one exerts its biological effects remains an area of active research. Preliminary studies suggest that its activity may be linked to interactions with specific receptors or enzymes involved in inflammatory pathways or microbial metabolism .

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study evaluated various benzoxazinone derivatives for anticonvulsant activity using the MES test. One derivative exhibited an ED50 value of 31.7 mg/kg with a protective index of 7.2, highlighting the potential therapeutic application of these compounds in seizure disorders .

- Antimicrobial Testing : In vitro assays demonstrated that multiple derivatives showed significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . These findings suggest that structural modifications can enhance antimicrobial potency.

Propriétés

IUPAC Name |

6-amino-8-chloro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6/h1-2H,3,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFNECHUKMCBAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C(=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.